N-(4-Chlorobenzyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is a synthetic organic compound identified as an impurity during the synthesis of Baricitinib []. Baricitinib is an active pharmaceutical ingredient used for treating rheumatoid arthritis by inhibiting Janus kinase []. The presence of this impurity in Baricitinib synthesis highlights the importance of understanding its properties and potential impact.
The synthesis of N-(4-chlorobenzyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide was not the primary focus of the identified research paper. It was isolated and characterized as an impurity during the synthesis of Baricitinib []. The proposed mechanism of formation suggests an intramolecular cyclization reaction of Baricitinib, resulting in the formation of the lactone impurity, N-((3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-5-oxotetrahydrofuran-3-yl)methyl)ethanesulfonamide []. The presence of this impurity and other identified impurities in the synthesis of Baricitinib emphasizes the need for refined synthesis methods to minimize impurity formation.
Currently, the primary application of N-(4-chlorobenzyl)-1-(ethylsulfonyl)-3-piperidinecarboxamide is its use as a reference standard in the quality control of Baricitinib drug substance []. The identification and characterization of this impurity allow for the development of analytical methods to monitor and control its presence during Baricitinib synthesis and formulation.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4